molecular formula C17H21IN2O3 B13763233 Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide CAS No. 64049-76-9

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide

Cat. No.: B13763233
CAS No.: 64049-76-9
M. Wt: 428.26 g/mol
InChI Key: FSPCTJBAEALZSF-UHFFFAOYSA-N
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Description

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is a chemical compound with the molecular formula C17H21IN2O3. This compound is known for its unique structure, which includes a carbamic acid ester linked to a trimethylammonio group and an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide typically involves the reaction of p-methoxyphenyl isocyanate with m-(trimethylammonio)phenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The iodide ion is introduced through a subsequent reaction with an iodinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, PIFA (phenyliodine(III) bis(trifluoroacetate))

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles such as thiols, amines, and halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide involves its interaction with molecular targets through its ester and ammonio groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The iodide ion may also play a role in facilitating these interactions by stabilizing the compound’s structure.

Comparison with Similar Compounds

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide can be compared with similar compounds such as:

    Carbamic acid, (p-methoxyphenyl)-, m-(dimethylamino)phenyl ester: This compound lacks the trimethylammonio group, resulting in different chemical properties and reactivity.

    Carbamic acid, (p-methoxyphenyl)-, m-(ethylammonio)phenyl ester: The presence of an ethylammonio group instead of a trimethylammonio group alters its interactions and applications.

    Carbamic acid, (p-methoxyphenyl)-, m-(methylammonio)phenyl ester:

The uniqueness of this compound lies in its specific ester and ammonio groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

64049-76-9

Molecular Formula

C17H21IN2O3

Molecular Weight

428.26 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C17H20N2O3.HI/c1-19(2,3)14-6-5-7-16(12-14)22-17(20)18-13-8-10-15(21-4)11-9-13;/h5-12H,1-4H3;1H

InChI Key

FSPCTJBAEALZSF-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

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